Cas no 2229635-20-3 (1-(6-chloro-1H-indol-3-yl)cyclobutane-1-carbonitrile)

1-(6-Chloro-1H-indol-3-yl)cyclobutane-1-carbonitrile is a specialized heterocyclic compound featuring an indole core substituted with a chloro group at the 6-position and a cyclobutane-carbonitrile moiety at the 3-position. This structure confers unique reactivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The chloro substituent enhances electrophilic substitution potential, while the cyclobutane-carbonitrile group offers versatility for further functionalization, such as ring-opening or cycloaddition reactions. Its rigid cyclobutane scaffold may also contribute to conformational constraints in drug design. The compound is particularly useful in medicinal chemistry for developing biologically active molecules, including kinase inhibitors or serotonin receptor modulators, due to its indole-based pharmacophore.
1-(6-chloro-1H-indol-3-yl)cyclobutane-1-carbonitrile structure
2229635-20-3 structure
Product Name:1-(6-chloro-1H-indol-3-yl)cyclobutane-1-carbonitrile
CAS No:2229635-20-3
MF:C13H11ClN2
MW:230.692841768265
CID:6593372
PubChem ID:165680398
Update Time:2025-05-20

1-(6-chloro-1H-indol-3-yl)cyclobutane-1-carbonitrile Chemical and Physical Properties

Names and Identifiers

    • 1-(6-chloro-1H-indol-3-yl)cyclobutane-1-carbonitrile
    • EN300-1992664
    • 2229635-20-3
    • Inchi: 1S/C13H11ClN2/c14-9-2-3-10-11(7-16-12(10)6-9)13(8-15)4-1-5-13/h2-3,6-7,16H,1,4-5H2
    • InChI Key: VHRQZLFHCBKJBR-UHFFFAOYSA-N
    • SMILES: ClC1C=CC2=C(C=1)NC=C2C1(C#N)CCC1

Computed Properties

  • Exact Mass: 230.0610761g/mol
  • Monoisotopic Mass: 230.0610761g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 1
  • Complexity: 328
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.2
  • Topological Polar Surface Area: 39.6Ų

1-(6-chloro-1H-indol-3-yl)cyclobutane-1-carbonitrile Pricemore >>

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Additional information on 1-(6-chloro-1H-indol-3-yl)cyclobutane-1-carbonitrile

Introduction to 1-(6-Chloro-1H-Indol-3-Yl)Cyclobutane-1-Carbonitrile (CAS No. 2229635-20-3)

1-(6-Chloro-1H-indol-3-yl)cyclobutane-1-carbonitrile, also known by its CAS number CAS No. 2229635-20, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound belongs to the class of indole derivatives, which have been extensively studied due to their diverse biological activities and potential applications in drug discovery. The structure of this compound consists of a cyclobutane ring fused with a cyano group and an indole moiety substituted with a chlorine atom at the 6-position. This unique combination of functional groups makes it a valuable molecule for exploring various chemical and biological properties.

The indole core of this compound is a well-known heterocyclic structure that is prevalent in many natural products and bioactive molecules. The substitution pattern, particularly the presence of the chlorine atom at the 6-position, plays a crucial role in determining the compound's reactivity and selectivity. Recent studies have highlighted the importance of such substitutions in modulating the electronic properties of the molecule, which can significantly influence its interaction with biological targets.

From a synthetic perspective, the preparation of 1-(6-chloro-1H-indol-3-yl)cyclobutane derivatives involves advanced organic synthesis techniques, including palladium-catalyzed cross-coupling reactions and ring-forming strategies. These methods have enabled chemists to efficiently construct complex structures with high precision, paving the way for further exploration of their properties.

In terms of biological activity, this compound has shown promise in various assays targeting enzymes and receptors associated with diseases such as cancer, inflammation, and neurodegenerative disorders. For instance, recent research has demonstrated its potential as an inhibitor of certain kinases, which are key players in cellular signaling pathways. Additionally, its ability to modulate ion channels has opened up new avenues for investigating its role in neurological conditions.

The cyclobutane ring in this compound contributes to its rigidity and strain, which can enhance its binding affinity to specific protein pockets. This structural feature has been exploited in drug design to improve potency and selectivity. Furthermore, the cyano group introduces electron-withdrawing effects that can influence the molecule's overall electronic distribution, making it an attractive candidate for tuning pharmacokinetic properties such as solubility and permeability.

Recent advancements in computational chemistry have also provided deeper insights into the molecular interactions of this compound. Molecular docking studies have revealed critical residues within target proteins that are essential for binding, offering valuable information for further optimization. These findings underscore the importance of interdisciplinary approaches in advancing our understanding of complex molecular systems.

In conclusion, 1-(6-chloro-1H-indol-3-yl)cyclobutane-carbonitrile represents a fascinating example of how structural modifications can lead to molecules with diverse functionalities. Its unique combination of indole and cyclobutane moieties positions it as a valuable tool for both fundamental research and applied drug development efforts.

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